2,4-Dimethyl-2-phenyl-1,3-dioxane
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Overview
Description
2,4-Dimethyl-2-phenyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of methyl and phenyl groups at positions 2 and 4, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes, including this compound, often involve the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO4, OsO4, and CrO3/Py are commonly used.
Reduction: Reagents like H2/Ni, LiAlH4, and NaBH4 are employed.
Substitution: Nucleophiles like RLi, RMgX, and RCuLi are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2,4-Dimethyl-2-phenyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology and Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-phenyl-1,3-dioxane involves the formation of cyclic acetals or ketals through the reaction of aldehydes or ketones with diols in the presence of acid catalysts . The formation of oxocarbenium ions is a key step in this process, leading to the stabilization of the compound .
Comparison with Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness: 2,4-Dimethyl-2-phenyl-1,3-dioxane is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity compared to other 1,3-dioxanes .
Properties
CAS No. |
5702-24-9 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,4-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-8-9-13-12(2,14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
IEMPCBXAXIHJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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